Calcium hopantenate
Overview
Description
Taloximine is a novel phthalazine analogue known for its respiratory stimulant and bronchodilator properties. Its chemical name is 1-hydroxyimino-4(2-dimethyl-aminoethoxy)-1,2-dihydrophthalazine monohydrochloride monohydrate . Taloximine has been studied for its ability to stimulate respiration and counteract the depressant effects of morphine on respiration .
Mechanism of Action
Target of Action
Calcium hopantenate, also known as Hopantenic acid (Pantogam), primarily targets the central nervous system . It is known to interact with δ and κ opioid receptors, modulate acetylcholine secretion, and interact with dopamine receptors .
Mode of Action
The compound exerts its effects through a unique spectrum of pharmacological actions. It acts as a central nervous system depressant, exhibiting nootropic (cognitive-enhancing), anticonvulsant, and mild activating effects . These effects are achieved without causing addiction, hyperstimulation, or withdrawal syndrome .
Biochemical Pathways
This compound influences several biochemical pathways. It modulates the metabolism of prostaglandins and steroids, which can have wide-ranging effects on the body’s physiological processes
Pharmacokinetics
The compound’s water solubility is reported to be 23 mg/mL , which could influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the central nervous system. By interacting with opioid and dopamine receptors and modulating acetylcholine secretion, it can influence neuronal activity and cognitive function . Additionally, it can modulate the metabolism of prostaglandins and steroids, potentially influencing a range of cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as substrate concentration, temperature, pH, and particle size can affect the reaction rate of microorganisms in the environment, thereby influencing the efficacy of this compound . .
Biochemical Analysis
Biochemical Properties
The neurotropic effect of Calcium hopantenate may occur as a result of binding with δ and κ opioid receptors, modulating acetylcholine secretion, and interacting with dopamine receptors . The compound interacts with these enzymes and proteins, influencing biochemical reactions within the body .
Cellular Effects
This compound influences cell function by modulating acetylcholine secretion and interacting with dopamine receptors . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with δ and κ opioid receptors and dopamine receptors . These interactions can lead to changes in gene expression and potentially influence enzyme activation or inhibition .
Metabolic Pathways
This compound is involved in several metabolic pathways, potentially interacting with various enzymes or cofactors
Preparation Methods
Taloximine is synthesized through a series of chemical reactions involving the phthalazine nucleus. . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve scaling up these reactions to produce taloximine in larger quantities .
Chemical Reactions Analysis
Taloximine undergoes various chemical reactions, including:
Oxidation: Taloximine can be oxidized to form phthalazinone derivatives.
Reduction: Reduction reactions can lead to the formation of demethylated taloximine.
Substitution: Substitution reactions can introduce different functional groups onto the phthalazine core.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions include phthalazinone, demethylated taloximine, and other substituted derivatives .
Scientific Research Applications
Taloximine has been extensively studied for its applications in various fields:
Chemistry: Taloximine is used as a model compound to study the reactivity of phthalazine derivatives.
Biology: Taloximine’s effects on respiration have been studied in animal models, providing insights into its potential therapeutic applications.
Industry: Taloximine’s bronchodilator properties make it a candidate for developing new respiratory therapies.
Comparison with Similar Compounds
Taloximine is unique compared to other respiratory stimulants and bronchodilators due to its specific chemical structure and mechanism of action. Similar compounds include:
Aminophylline: A bronchodilator with similar effects but different chemical structure.
Bemegride: A respiratory stimulant with a different mechanism of action.
Nikethamide: Another respiratory stimulant with distinct pharmacological properties.
Taloximine’s uniqueness lies in its dual action as a respiratory stimulant and bronchodilator, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H19NO5.Ca/c2*1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14;/h2*8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14);/q;;+2/p-2/t2*8-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXZVDMCQPLHIY-QXGOIDDHSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36CaN2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046653 | |
Record name | Calcium hopantenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17097-76-6 | |
Record name | Calcium hopantenate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017097766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium hopantenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CALCIUM HOPANTENATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK8EOC1M6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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